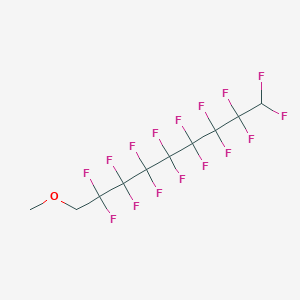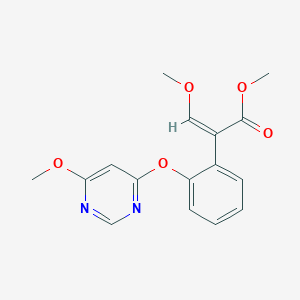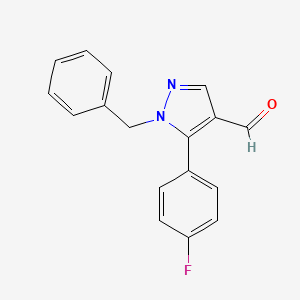
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- is a fluorinated aromatic amine. This compound is characterized by the presence of both difluoroethoxy and trifluoroethyl groups attached to the benzenamine core. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzenamine derivative.
Introduction of Difluoroethoxy Group: This step involves the reaction of the benzenamine derivative with a difluoroethoxy reagent under controlled conditions, often using a base to facilitate the reaction.
Introduction of Trifluoroethyl Group: The final step involves the reaction of the intermediate product with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated groups, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)-: Characterized by both difluoroethoxy and trifluoroethyl groups.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-difluoroethyl)-: Similar structure but with difluoroethyl instead of trifluoroethyl.
Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-tetrafluoroethyl)-: Contains a tetrafluoroethyl group.
Uniqueness
The uniqueness of Benzenamine, 4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)- lies in its specific combination of difluoroethoxy and trifluoroethyl groups, which confer distinct chemical and biological properties. These properties can lead to enhanced stability, lipophilicity, and bioavailability compared to similar compounds.
Propiedades
Número CAS |
1309602-20-7 |
|---|---|
Fórmula molecular |
C10H10F5NO |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
4-(2,2-difluoroethoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H10F5NO/c11-9(12)5-17-8-3-1-7(2-4-8)16-6-10(13,14)15/h1-4,9,16H,5-6H2 |
Clave InChI |
CKAPFAHZGVKPCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCC(F)(F)F)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)




![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)






